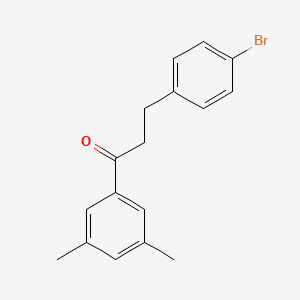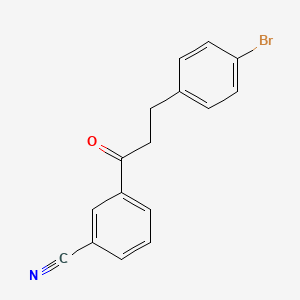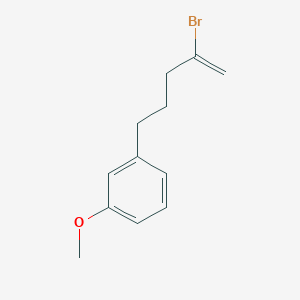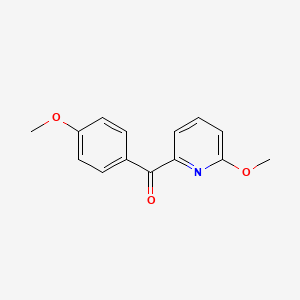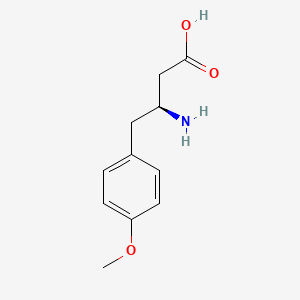
(S)-3-氨基-4-(4-甲氧基苯基)丁酸
描述
“4-(4-Methoxyphenyl)butyric acid” is an organic carboxylic acid . Its molecular formula is C11H14O3 and it has a molecular weight of 194.2271 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “4-(4-Methylphenyl)-4-oxobutanoic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Molecular Structure Analysis
The IUPAC Standard InChI for “4-(4-Methoxyphenyl)butyric acid” is InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxyphenyl)butyric acid” include a molecular weight of 194.2271 .科学研究应用
蛋白质合成与代谢
该化合物作为一种氨基酸衍生物,在蛋白质合成中起着至关重要的作用。它可以作为肽和蛋白质的组成部分,而肽和蛋白质对于各种生物过程至关重要。 在代谢途径中,它可能作为合成次生代谢产物的先驱,次生代谢产物具有多种生物活性 .
治疗剂开发
研究人员正在探索氨基酸衍生物在医学上的治疗潜力。由于它们在生物活性分子合成中的作用,它们可用于治疗癌症和炎症等疾病。 它们的代谢产物,如多胺或血清素,可以用于开发新药 .
抗菌应用
该化合物与天然氨基酸的结构相似性表明它可以用于开发新的抗菌剂。 通过模拟天然底物,它可以抑制细菌生长或破坏细菌的必要过程 .
酶功能研究
氨基酸及其衍生物常用于研究酶的功能。 它们可以作为各种酶的底物或抑制剂,有助于阐明作用机制以及酶在不同生理过程中的作用 .
营养补充剂
鉴于其在蛋白质合成中的作用,(S)-3-氨基-4-(4-甲氧基苯基)丁酸可以作为一种营养补充剂进行研究。 它可能增强肌肉功能或在肌肉萎缩症等肌肉萎缩问题中提供支持 .
化学生物学探针
在化学生物学中,此类化合物作为研究生物系统的探针具有重要价值。 它们可以帮助理解细胞信号传导、基因表达和激素合成,从而为我们提供有关细胞稳态的知识 .
质谱法
创新的质谱技术可以利用该化合物来提高分析方法的灵敏度和通量。 它可以作为翻译组学研究中使用的仪器校准矩阵或标准的一部分 .
未来方向
作用机制
Target of Action
Similar compounds have been shown to interact with proteins that are involved in the folding and aggregation processes .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to ameliorate unfolded proteins and suppress their aggregation .
Biochemical Pathways
Similar compounds have been shown to affect the protein folding and aggregation processes, which are crucial in many biological pathways .
Result of Action
Similar compounds have been shown to have protective effects against endoplasmic reticulum stress-induced neuronal cell death .
生化分析
Biochemical Properties
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histone deacetylases (HDACs), inhibiting their activity and thereby affecting gene expression . Additionally, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing their aggregation . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from endoplasmic reticulum stress-induced cell death by ameliorating unfolded proteins and suppressing their aggregation . This protective effect is crucial for maintaining cellular homeostasis and preventing neurodegenerative diseases.
Molecular Mechanism
At the molecular level, (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to changes in gene expression . This inhibition can result in the upregulation of genes involved in cell survival and stress response. Additionally, the compound may interact with other biomolecules, such as molecular chaperones, to enhance protein folding and stability . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environments may lead to its degradation, reducing its efficacy. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhanced cellular function . Higher doses could lead to toxic or adverse effects, including cellular toxicity and impaired metabolic function . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its risks.
Metabolic Pathways
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may influence the activity of enzymes involved in amino acid metabolism, affecting the synthesis and degradation of other biomolecules. These interactions highlight the compound’s role in maintaining metabolic balance and supporting cellular function.
Transport and Distribution
The transport and distribution of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can exert its protective effects against protein misfolding and aggregation. These localization patterns are crucial for understanding the compound’s mode of action and optimizing its therapeutic applications.
属性
IUPAC Name |
(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGGKZIKRIFE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722874 | |
| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878011-67-7 | |
| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)
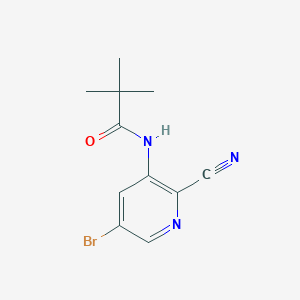
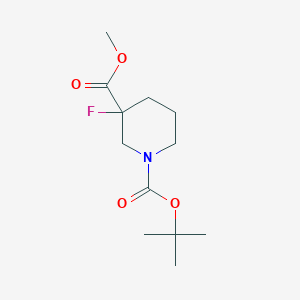
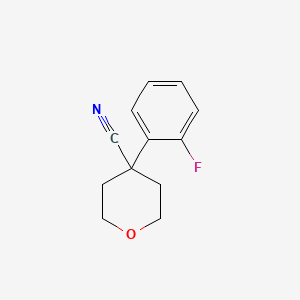
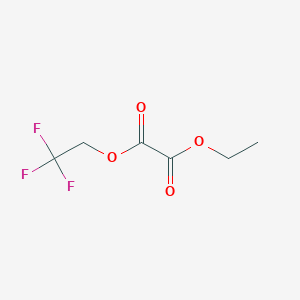
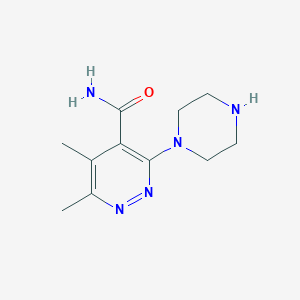
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
